molecular formula C10H11N3O2S B1422024 methyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate CAS No. 1249622-16-9

methyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate

Cat. No.: B1422024
CAS No.: 1249622-16-9
M. Wt: 237.28 g/mol
InChI Key: FZELJNDPDDNWEW-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate is an organic compound that features a thiophene ring substituted with an amino group, a pyrazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiophene derivative with a pyrazole derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methylpyrazole: Shares the pyrazole ring but lacks the thiophene and carboxylate ester groups.

    Thiophene-2-carboxylate: Contains the thiophene ring and carboxylate ester but lacks the pyrazole and amino groups.

    Methyl 2-amino-4-(1H-pyrazol-4-yl)thiophene-3-carboxylate: Similar structure but without the methyl group on the pyrazole ring.

Uniqueness

Methyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the pyrazole and thiophene rings, along with the amino and carboxylate ester groups, allows for a wide range of chemical modifications and applications .

Properties

IUPAC Name

methyl 2-amino-4-(1-methylpyrazol-4-yl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-13-4-6(3-12-13)7-5-16-9(11)8(7)10(14)15-2/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZELJNDPDDNWEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CSC(=C2C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249622-16-9
Record name methyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate
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methyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate
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methyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate
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methyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate
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methyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate
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methyl 2-amino-4-(1-methyl-1H-pyrazol-4-yl)thiophene-3-carboxylate

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